Aurein 2.3

Beschreibung

BenchChem offers high-quality Aurein 2.3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aurein 2.3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

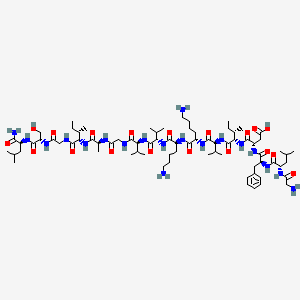

Molekularformel |

C76H131N19O19 |

|---|---|

Molekulargewicht |

1615.0 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |

InChI-Schlüssel |

CMXOYIOSJQPFTO-SDCDTWBGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Aurein 2.3: A Technical Guide to its Primary Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of the antimicrobial peptide Aurein 2.3. It details the fundamental characteristics, methods of structural determination, and the proposed mechanism of its biological activity.

Primary Structure and Physicochemical Properties

Aurein 2.3 is a cationic antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea. Its primary structure is a linear sequence of 16 amino acids with an amidated C-terminus, a feature common to many antimicrobial peptides that enhances their stability and activity.

The amino acid sequence of Aurein 2.3 is: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH₂ [1][2][3][4]

This sequence can be represented by the one-letter code: GLFDIVKKVVGAIGSL-CONH₂ [1][2][3][4].

A summary of the key quantitative data for Aurein 2.3 is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH₂ | [1][2][3][4] |

| One-Letter Code | GLFDIVKKVVGAIGSL-CONH₂ | [1][2][3][4] |

| Molecular Formula | C₇₆H₁₃₁N₁₉O₁₉ | [4] |

| Molecular Weight | 1614.9 Da | [4] |

| Length (Amino Acids) | 16 | [4] |

| Net Charge (pH 7) | +2 | [5] |

| C-Terminus | Amidated | [1] |

Experimental Protocols for Structural Elucidation

The determination of the primary and secondary structure of Aurein 2.3 involves a combination of peptide synthesis, sequencing, and spectroscopic techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Aurein 2.3 for research and characterization is typically produced synthetically using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient and controlled assembly of the amino acid chain.[6]

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, such as Rink Amide resin, which will result in a C-terminally amidated peptide.[1] The first amino acid (Fmoc-Leu-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a weak base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[6]

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).[1][4]

-

Purification and Verification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Primary Structure Determination: Edman Degradation and Mass Spectrometry

-

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[7][8][9] The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved and can be identified by chromatography. The process is repeated to determine the sequence.[7]

-

Mass Spectrometry (MS): Modern protein sequencing heavily relies on mass spectrometry. Techniques like tandem mass spectrometry (MS/MS) are used to fragment the peptide and then determine the amino acid sequence based on the mass-to-charge ratios of the fragments.[8][10]

Secondary Structure Characterization: Circular Dichroism and NMR Spectroscopy

The secondary structure of Aurein 2.3 has been characterized using circular dichroism (CD) and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have shown that Aurein 2.3 adopts a random coil conformation in aqueous solution but folds into an α-helical structure in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles.[1][3][5]

Visualizations

Primary Structure of Aurein 2.3

Caption: Linear amino acid sequence of Aurein 2.3.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for the synthesis of Aurein 2.3.

Proposed Mechanism of Action of Aurein 2.3

Caption: Proposed mechanism of Aurein 2.3 on bacterial membranes.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]

- 5. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]

- 9. rapidnovor.com [rapidnovor.com]

- 10. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]

The α-Helical Conformation of Aurein 2.3 in Membrane Environments: A Technical Guide

Introduction

Aurein 2.3, an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea, has garnered significant interest within the scientific and drug development communities. Its potent antimicrobial activity is intrinsically linked to its conformational transition upon interacting with cellular membranes. In aqueous environments, Aurein 2.3 exists as a largely unstructured peptide. However, in the presence of membrane-mimicking environments, it rapidly folds into a distinct α-helical structure. This technical guide provides an in-depth analysis of the α-helical conformation of Aurein 2.3 in various membrane environments, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Conformational Analysis in Membrane Environments

The transition of Aurein 2.3 from a random coil to an α-helix is a critical event for its biological function. This conformational change is primarily driven by the hydrophobic effect and electrostatic interactions between the peptide and the lipid bilayer. The resulting amphipathic α-helix positions its hydrophobic residues towards the lipid core of the membrane and its hydrophilic residues towards the polar head groups, facilitating membrane disruption.

Data Presentation

The α-helical content of Aurein 2.3 has been quantified in various membrane-mimicking environments using techniques such as circular dichroism (CD) spectroscopy. The following tables summarize key quantitative findings from the literature.

| Membrane Mimetic | Peptide:Lipid Ratio | α-Helical Content (%) | Reference Technique |

| DMPC/DMPG (3:1) | High | ~100% | Circular Dichroism |

| POPC/POPG (1:1) | 1:15 | High | Circular Dichroism |

| POPC/POPG (1:1) | 1:50 | High | Circular Dichroism |

| POPC/POPG (1:1) | 1:100 | High | Circular Dichroism |

| DPC Micelles | Not specified | Helical (residues 4-16) | NMR Spectroscopy |

| SDS Micelles | Not specified | Predominantly α-helical | Circular Dichroism |

Table 1: α-Helical Content of Aurein 2.3 in Various Membrane Environments.

| Parameter | Value | Method |

| Orientation in Membrane | Oblique | Molecular Dynamics |

| Key Residue for Insertion | Phenylalanine (Phe3) | Molecular Dynamics |

| Membrane Disruption | High (76% lysis) | Calcein Release Assay |

Table 2: Structural and Functional Parameters of Aurein 2.3 in Membranes.

Mechanism of Action: A Logical Workflow

Aurein 2.3's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. The process does not appear to involve specific receptor-mediated signaling pathways but rather a direct physical mechanism of membrane permeabilization. The following diagram illustrates the logical workflow of Aurein 2.3's interaction with a target membrane.

Caption: Logical workflow of Aurein 2.3's membrane interaction.

Experimental Protocols

The characterization of Aurein 2.3's α-helical conformation in membrane environments relies on a combination of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy for Helicity Estimation

Objective: To quantify the secondary structure, particularly the α-helical content, of Aurein 2.3 in the presence of liposomes.

Methodology:

-

Peptide and Liposome Preparation:

-

Synthesize and purify Aurein 2.3 peptide to >95% purity.

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., DMPC/DMPG or POPC/POPG) by extrusion or sonication. The lipid concentration should be accurately determined.

-

-

Sample Preparation for CD Measurement:

-

Prepare a stock solution of Aurein 2.3 in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Mix the peptide solution with the liposome suspension to achieve the desired peptide-to-lipid molar ratios.

-

The final peptide concentration typically ranges from 10 to 50 µM.

-

-

CD Spectrometer Setup and Data Acquisition:

-

Use a calibrated CD spectrometer.

-

Set the wavelength range from 190 to 260 nm.

-

Acquire spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption.

-

Record multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the liposome solution without the peptide (baseline) from the peptide-liposome spectrum.

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

-

Estimate the α-helical content using deconvolution software (e.g., CDPro) or by analyzing the mean residue ellipticity at 222 nm ([θ]_222), a characteristic band for α-helices. The percentage of α-helix can be estimated using the formula: %α-helix = ([θ]_222 - [θ]_c) / ([θ]_h - [θ]_c) * 100, where [θ]_c is the ellipticity of the random coil and [θ]_h is the ellipticity of a fully helical peptide.

-

Caption: Experimental workflow for CD spectroscopy of Aurein 2.3.

NMR Spectroscopy for Structural Determination in Micelles

Objective: To determine the three-dimensional structure of Aurein 2.3 in a membrane-mimicking environment, such as detergent micelles (e.g., DPC or SDS).

Methodology:

-

Sample Preparation:

-

Prepare a sample of uniformly ¹⁵N- and/or ¹³C-labeled Aurein 2.3.

-

Dissolve the labeled peptide in a buffered solution (e.g., 90% H₂O/10% D₂O) containing deuterated detergent micelles at a concentration above their critical micelle concentration.

-

The final peptide concentration is typically in the range of 0.5-2 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Key experiments include:

-

2D ¹H-¹⁵N HSQC for backbone amide assignments.

-

3D HNCACB, CBCA(CO)NH for sequential backbone assignments.

-

3D HCCH-TOCSY for side-chain assignments.

-

3D ¹⁵N-edited NOESY-HSQC to obtain distance restraints between protons that are close in space.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe.

-

Analyze the processed spectra to assign the chemical shifts of the backbone and side-chain atoms using software like CCPNmr Analysis.

-

Identify and quantify nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectra to generate inter-proton distance restraints.

-

-

Structure Calculation:

-

Use the assigned chemical shifts and NOE-derived distance restraints as input for structure calculation programs (e.g., CYANA, Xplor-NIH).

-

Generate an ensemble of low-energy structures that are consistent with the experimental restraints.

-

Analyze the quality of the calculated structures using validation software (e.g., PROCHECK-NMR).

-

Molecular Dynamics (MD) Simulations

Objective: To simulate the interaction of Aurein 2.3 with a lipid bilayer at an atomistic level, providing insights into its insertion, orientation, and the conformational dynamics of the peptide-membrane complex.

Methodology:

-

System Setup:

-

Build an initial model of the Aurein 2.3 peptide, which can be an idealized α-helix or an extended conformation.

-

Construct a model of the lipid bilayer (e.g., POPC or a mixture like POPC/POPG) of appropriate size.

-

Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

-

Position the peptide in the aqueous phase near the lipid bilayer.

-

-

Simulation Parameters:

-

Choose a suitable force field for the peptide, lipids, and water (e.g., CHARMM36m or AMBER).

-

Perform an energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant volume and temperature (NVT) followed by constant pressure and temperature (NPT) conditions.

-

-

Production Run:

-

Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the binding, folding, and insertion of the peptide into the membrane.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to study:

-

The secondary structure evolution of the peptide over time.

-

The insertion depth of the peptide into the bilayer.

-

The orientation of the peptide helix with respect to the membrane normal.

-

The effect of the peptide on lipid order parameters.

-

The formation of water channels or pores.

-

-

Conclusion

The α-helical conformation of Aurein 2.3 is a hallmark of its interaction with membrane environments and is fundamental to its antimicrobial activity. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising antimicrobial peptide. The visualized workflow of its membrane interaction underscores the current understanding of its direct, non-receptor-mediated mechanism of action. Further research leveraging these techniques will continue to elucidate the finer details of its membrane-disrupting properties and aid in the design of novel, potent antimicrobial agents.

Mechanism of action of Aurein 2.3 on bacterial cell membranes

An In-depth Technical Guide on the Mechanism of Action of Aurein 2.3 on Bacterial Cell Membranes

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, its primary mode of action against bacteria involves the disruption of the cell membrane's integrity. This guide provides a detailed technical overview of the mechanism, supported by quantitative data, experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Aurein 2.3 is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. This structure is crucial for its interaction with the bacterial cell membrane. The proposed mechanism involves several key stages:

-

Electrostatic Attraction: The peptide is positively charged (cationic) and is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion and Destabilization: Upon accumulation at the membrane surface, Aurein 2.3 inserts into the lipid bilayer. This insertion disrupts the ordered structure of the membrane lipids.

-

Pore Formation and Permeabilization: The peptide is thought to induce the formation of transient pores or channels, a mechanism often described by the "carpet" or "toroidal pore" models. This action increases the permeability of the membrane, leading to the leakage of essential ions and metabolites from the cytoplasm.

-

Membrane Depolarization: The disruption of the membrane and the leakage of ions cause a rapid depolarization of the transmembrane potential, which is vital for cellular processes like ATP synthesis. This ultimately leads to metabolic arrest and cell death.

dot

Aurein 2.3: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a therapeutic agent against various pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of Aurein 2.3, details the experimental protocols used for its characterization, and elucidates its mechanism of action through descriptive text and diagrams.

Antimicrobial Spectrum of Activity

Aurein 2.3 exhibits a notable antimicrobial activity, primarily against Gram-positive bacteria. The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Antibacterial Activity

Published studies have determined the MIC of Aurein 2.3 against several clinically relevant bacterial strains. The available data is summarized in the table below.

| Target Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | C622 (ATCC 25923) | 25 | [1] |

| Staphylococcus epidermidis | C621 (Clinical Isolate) | 8 | [1] |

Note: The antimicrobial spectrum of Aurein 2.3 against a broader range of Gram-negative bacteria and fungi is not extensively documented in the reviewed literature. Further research is required to fully elucidate its activity against these microorganisms. A related peptide, aurein 2.5, has shown activity against the fungal strains Rhodotorula rubra and Schizosaccharomyces pombe with MICs < 130 μM[2].

Mechanism of Action

The primary mechanism of action of Aurein 2.3 involves the disruption of the microbial cell membrane integrity. This membranolytic activity is a hallmark of many cationic antimicrobial peptides and is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane. Following this initial binding, Aurein 2.3 is thought to induce membrane permeabilization through one or a combination of proposed models, primarily the "toroidal pore" model or a "detergent-like" mechanism[3][4][5].

Toroidal Pore Model

In the toroidal pore model, after accumulating on the membrane surface, Aurein 2.3 peptides insert into the lipid bilayer, inducing a high degree of positive membrane curvature. This leads to the formation of a water-filled channel, or pore, where the pore is lined by both the inserted peptides and the head groups of the lipid molecules. This pore formation disrupts the membrane's barrier function, leading to the leakage of ions and essential cellular components, ultimately resulting in cell death[3][6].

Detergent-Like Mechanism

Alternatively, or in conjunction with pore formation, Aurein 2.3 may act via a detergent-like mechanism. In this model, at a critical concentration, the peptides disrupt the membrane by forming micelle-like aggregates with the membrane lipids, leading to a complete loss of membrane structure and integrity[7][8]. The specific mechanism employed by Aurein 2.3 may be dependent on factors such as the lipid composition of the target membrane[3][4].

Experimental Protocols

The characterization of the antimicrobial activity and mechanism of action of Aurein 2.3 involves a variety of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Aurein 2.3 is determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for antimicrobial peptides.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Aurein 2.3 peptide stock solution

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

A single colony of the test microorganism is inoculated into MHB and incubated overnight at 37°C.

-

The overnight culture is diluted in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is adjusted to match a 0.5 McFarland standard.

-

-

Peptide Dilution:

-

Aurein 2.3 is serially diluted in the appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a range of concentrations.

-

-

Assay Setup:

-

100 µL of the diluted bacterial inoculum is added to each well of a 96-well microtiter plate.

-

100 µL of each peptide dilution is added to the corresponding wells, resulting in a final volume of 200 µL and the desired final peptide concentrations.

-

A positive control well (bacteria without peptide) and a negative control well (broth only) are included.

-

-

Incubation and Reading:

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Aurein 2.3 that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

-

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of Aurein 2.3 to disrupt the integrity of lipid vesicles (liposomes), which serve as a model for the bacterial cell membrane. The leakage of a fluorescent dye, calcein, from these vesicles is monitored.

Materials:

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

-

Calcein

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Tris buffer (pH 7.4)

-

Aurein 2.3 peptide solution

-

Fluorometer

Procedure:

-

Preparation of Calcein-Loaded Vesicles:

-

Lipids are dissolved in chloroform, and the solvent is evaporated to form a thin lipid film.

-

The lipid film is hydrated with a solution of calcein in Tris buffer, leading to the formation of multilamellar vesicles.

-

The vesicle suspension is subjected to several freeze-thaw cycles and then extruded through a polycarbonate membrane to form large unilamellar vesicles (LUVs) of a defined size.

-

Free, unencapsulated calcein is removed by passing the vesicle suspension through a size-exclusion chromatography column.

-

-

Leakage Assay:

-

The calcein-loaded LUVs are diluted in Tris buffer to a final lipid concentration.

-

The baseline fluorescence of the LUV suspension is measured.

-

Aurein 2.3 is added to the LUV suspension at various concentrations.

-

The increase in fluorescence, corresponding to the leakage of calcein from the vesicles, is monitored over time using a fluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).

-

Complete (100%) leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all vesicles.

-

The percentage of calcein leakage is calculated relative to the fluorescence intensity after the addition of the detergent.

-

Membrane Depolarization Assay

This assay assesses the ability of Aurein 2.3 to depolarize the cytoplasmic membrane of intact bacterial cells using a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

Materials:

-

Test microorganism

-

HEPES buffer (pH 7.2) supplemented with glucose

-

DiSC3(5) dye

-

Aurein 2.3 peptide solution

-

Fluorometer

Procedure:

-

Cell Preparation:

-

Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with HEPES buffer.

-

The cells are resuspended in HEPES buffer containing glucose to a specific optical density (e.g., OD600 of 0.05).

-

-

Dye Loading and Quenching:

-

DiSC3(5) is added to the cell suspension, and the mixture is incubated until the fluorescence signal stabilizes at a low level, indicating that the dye has been taken up by the polarized cells and its fluorescence is quenched.

-

-

Depolarization Measurement:

-

The baseline fluorescence of the dye-loaded cells is recorded.

-

Aurein 2.3 is added to the cell suspension at the desired concentration.

-

The increase in fluorescence, indicating the release of the dye from the depolarized cells, is monitored over time using a fluorometer (excitation wavelength ~622 nm, emission wavelength ~670 nm)[9][10].

-

Visualizations

Experimental Workflow for MIC Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Toroidal Pore Formation

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]

- 7. Detergent-like actions of linear amphipathic cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 10. 4.5. Bacterial Cell Membrane Depolarization Assay [bio-protocol.org]

Aurein 2.3 Peptide Family: A Technical Guide to Biological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurein 2.3 peptide, an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea), represents a promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the Aurein 2.3 peptide family, detailing its structure, mechanism of action, and multifaceted biological properties, including antimicrobial, anticancer, and immunomodulatory effects. Quantitative data from various studies are summarized, and key experimental methodologies are described. Furthermore, this guide includes graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction and Peptide Profile

Aurein 2.3 is a 17-amino acid, cationic, and amphipathic peptide with the sequence GLFDIVKKVVGALGSSL-NH2. It belongs to the Aurein family of peptides, which are characterized by their alpha-helical conformation in membrane-mimicking environments. This structural feature is crucial for its biological activity, enabling it to interact with and disrupt the cell membranes of target organisms and cells.

Table 1: Physicochemical Properties of Aurein 2.3

| Property | Value |

| Amino Acid Sequence | GLFDIVKKVVGALGSSL |

| Molecular Weight | 1827.2 Da |

| Net Charge (at pH 7) | +2 |

| Hydrophobicity | High |

| Secondary Structure | α-helical |

Antimicrobial Properties

Aurein 2.3 exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal species. Its primary mechanism of action involves the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Aurein 2.3 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of Aurein 2.3 Against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 12.5 |

| Staphylococcus aureus | MRSA | 25 |

| Bacillus subtilis | ATCC 6633 | 6.25 |

| Escherichia coli | ATCC 25922 | 50 |

| Pseudomonas aeruginosa | ATCC 27853 | 100 |

| Candida albicans | ATCC 90028 | 25 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC of Aurein 2.3 is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Peptide Stock Solution: Aurein 2.3 is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.

-

Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate with the appropriate broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Unraveling the Biophysical Profile of Aurein 2.3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a therapeutic agent. This technical guide provides an in-depth analysis of the biophysical properties of Aurein 2.3, focusing on its structure, mechanism of action, antimicrobial and cytotoxic activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial and anticancer drugs.

Physicochemical and Structural Properties

Aurein 2.3 is a 16-residue peptide with the amino acid sequence GLFDIVKKVVGAIGSL-CONH₂. It has a net positive charge of +2, a characteristic feature of many AMPs that facilitates their interaction with negatively charged bacterial membranes.[1] In aqueous solutions, Aurein 2.3 typically exists in an unstructured, random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a conformational change to adopt a predominantly α-helical structure.[2][3][4][5] This amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is crucial for its biological activity.

Antimicrobial and Cytotoxic Activity

Aurein 2.3 exhibits activity primarily against Gram-positive bacteria.[1] Its efficacy is influenced by factors such as the composition of the bacterial membrane. While generally considered marginally active compared to other aurein peptides like Aurein 2.2, it still demonstrates notable antimicrobial properties.[1] The cytotoxic effects of Aurein 2.3 against cancer cell lines have also been investigated, suggesting its potential as an anticancer agent.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein 2.3 against various bacteria

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 15 | [1] |

| Staphylococcus epidermidis | 15 | [1] |

| Staphylococcus aureus C622 | >100 (generally reported as marginally active) | [1][6] |

Table 2: Hemolytic and Cytotoxic Activity of Aurein 2.3

| Cell Type | Assay | Endpoint | Value | Reference |

| Human Red Blood Cells | Hemolysis | HC₅₀ | >100 µM | Inferred from general low cytotoxicity of related peptides |

| Cancer Cell Lines | MTT Assay | IC₅₀ | Varies depending on cell line | [7] |

Mechanism of Action: Membrane Interaction and Disruption

The primary mechanism of action of Aurein 2.3 involves its direct interaction with and disruption of cell membranes. This process can be broken down into several key steps:

-

Electrostatic Attraction: The cationic nature of Aurein 2.3 facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[8]

-

Membrane Insertion and Helix Formation: Upon association with the membrane, Aurein 2.3 folds into an α-helical structure and inserts into the lipid bilayer.[2][3] Studies have suggested an oblique orientation of the α-helix upon insertion, with a key role played by the phenylalanine residue at position 3 (PHE3).[3]

-

Membrane Perturbation and Pore Formation: The inserted peptides disrupt the membrane integrity. This can occur through various proposed models, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, leading to micellization and disintegration, or through the formation of discrete pores.[1][9][10] Evidence suggests that at higher peptide-to-lipid ratios, peptide cooperativity leads to the formation of pores.[3] This disruption leads to the leakage of ions and other cellular contents, ultimately causing cell death.[3][11]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biophysical properties of Aurein 2.3.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

-

Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, Aurein 2.3 peptide.

-

Protocol:

-

Prepare a twofold serial dilution of Aurein 2.3 in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

-

Materials: Fresh human red blood cells (hRBCs), phosphate-buffered saline (PBS), Triton X-100, Aurein 2.3 peptide.

-

Protocol:

-

Wash hRBCs with PBS and resuspend to a final concentration of 2% (v/v).

-

Prepare serial dilutions of Aurein 2.3 in PBS.

-

Incubate the peptide dilutions with the hRBC suspension for 1 hour at 37°C.

-

Use PBS as a negative control and 1% Triton X-100 as a positive control (100% lysis).

-

Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration causing 50% hemolysis.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: Human cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution, DMSO, Aurein 2.3 peptide.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Aurein 2.3 for a specified period (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control. The IC₅₀ is the peptide concentration that inhibits cell growth by 50%.[7][12]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide.

-

Materials: Aurein 2.3 peptide, buffer (e.g., phosphate buffer), TFE or lipid vesicles (e.g., DMPC, DMPC/DMPG).

-

Protocol:

-

Dissolve the peptide in the desired solvent (buffer, TFE, or lipid suspension).

-

Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.[2][5]

-

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Proposed Mechanism of Action for Aurein 2.3.

Conclusion

Aurein 2.3 is a promising antimicrobial peptide with a well-defined α-helical structure in membrane environments and a mechanism of action centered on membrane disruption. While its antimicrobial potency may be more modest than some of its counterparts, its biophysical properties provide a valuable template for the design of novel peptide-based therapeutics with enhanced activity and specificity. Further research into its interactions with various membrane systems and its potential for synergistic combinations with conventional antibiotics will be crucial in realizing its full therapeutic potential.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. Aurein 2.3 functionality is supported by oblique orientated α-helical formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]

- 5. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmdr.ubc.ca [cmdr.ubc.ca]

- 7. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Membrane Active Peptides and Their Biophysical Characterization [mdpi.com]

- 11. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 2.3 Interaction with Model Phospholipid Bilayers: A Technical Guide

Abstract: Aurein 2.3 is an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. As with many AMPs, its primary mode of action involves the disruption of microbial cell membranes. A comprehensive understanding of its interaction with lipid bilayers is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth analysis of the biophysical interactions between Aurein 2.3 and model phospholipid membranes. It details the peptide's structural changes upon membrane binding, the influence of lipid composition on its mechanism of action, and the specific experimental protocols used to elucidate these interactions. Quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals in this field.

Structural Conformation of Aurein 2.3

Aurein 2.3 (sequence: GLFDIVKKVVGAIGSL-CONH₂) is a 16-residue cationic peptide. Biophysical studies, primarily using circular dichroism (CD) spectroscopy, have demonstrated that Aurein 2.3 exists in a random coil conformation in aqueous solutions. However, upon introduction to membrane-mimicking environments, such as trifluoroethanol (TFE) or in the presence of lipid vesicles, it undergoes a significant conformational change to adopt a stable α-helical structure.[1][2] This amphipathic α-helix, with distinct hydrophobic and hydrophilic faces, is a critical feature for its membrane-disrupting activity.[1] The α-helical content is consistently observed across various model membrane systems, including zwitterionic 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and anionic mixtures of DMPC with 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG).[1][3]

Interaction with Model Phospholipid Bilayers

The mechanism by which Aurein 2.3 disrupts membranes is highly dependent on the composition and physical properties of the lipid bilayer, particularly its charge and hydrophobic thickness.

Influence of Lipid Headgroup and C-Terminus Amidation

Aurein 2.3 demonstrates a preferential interaction with anionic membranes, which serve as mimics for bacterial cell membranes, over zwitterionic membranes that model mammalian cells.[1] The presence of negatively charged phosphatidylglycerol (PG) lipids significantly enhances peptide binding and insertion. Studies comparing amidated Aurein 2.3 (Aur2.3-CONH₂) with its non-amidated counterpart (Aur2.3-COOH) reveal the critical role of the C-terminal amide. The amidated form readily inserts into anionic DMPC/DMPG bilayers over a wide range of peptide-to-lipid (P/L) ratios (1:15 to 1:120).[1] In contrast, the carboxylated version requires a much higher threshold concentration to achieve insertion, highlighting the importance of the C-terminal amide in neutralizing the negative charge of the carboxyl group and enhancing membrane interaction.[1]

Mechanism of Action: Dependence on Bilayer Thickness

The hydrophobic thickness of the bilayer is a key determinant of the lytic mechanism.

-

In Thinner Bilayers (DMPC/DMPG): In model membranes composed of DMPC/DMPG, which have a relatively thin hydrophobic core, Aurein 2.3 is proposed to act via a detergent-like mechanism, leading to micellization.[2][4][5] At high concentrations, the peptide disrupts the bilayer integrity, forming peptide-lipid micelles.

-

In Thicker Bilayers (POPC/POPG): In thicker and more fluid bilayers, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), the hydrophobic length of the Aurein 2.3 helix (~24 Å) is insufficient to span the bilayer (~39 Å).[5] In this scenario, a "toroidal pore" or "distorted toroidal pore" model is favored.[2][4][5] In this model, the peptides aggregate and induce the lipid monolayers to bend continuously from the top to the bottom leaflet, forming the lining of a water-filled channel without requiring the peptide to fully span the membrane.

Quantitative Analysis of Membrane Interaction

The interaction of Aurein 2.3 with model membranes has been quantified using various biophysical techniques. The data below summarizes key findings from oriented circular dichroism and calcein leakage assays.

| Model Membrane Composition | Peptide Form | Insertion Threshold (P/L Molar Ratio)* | Primary Mechanism | Reference |

| DMPC (Zwitterionic) | Aur2.3-CONH₂ | Between 1:15 and 1:30 | Surface Perturbation | [1] |

| DMPC/DMPG (1:1) (Anionic, Thin) | Aur2.3-CONH₂ | < 1:200 (Readily Inserts) | Micellization | [1][2] |

| DMPC/DMPG (1:1) (Anionic, Thin) | Aur2.3-COOH | Between 1:80 and 1:120 | Micellization | [1][2] |

| POPC/POPG (1:1) (Anionic, Thick) | Aur2.3-CONH₂ | Between 1:30 and 1:40 | Toroidal Pore | [2] |

| Threshold at which the peptide transitions from a surface-adsorbed (S) state to a transmembrane-inserted (I) state. | ||||

| Table 1: Aurein 2.3 Insertion Thresholds in Different Model Membranes. |

Membrane permeabilization is directly measured by the release of encapsulated fluorescent dyes.

| Liposome Composition | Peptide Form | P/L Molar Ratio | Calcein Release (%) | Reference |

| DMPC/DMPG (3:1) | Aur2.3-CONH₂ | High (e.g., 1:15) | ~100% | [2] |

| POPC/POPG (1:1) | Aur2.3-CONH₂ | 1:15 | ~25% | [2] |

| POPC/POPG (3:1) | Aur2.3-CONH₂ | 1:15 | ~30% | [2] |

| Table 2: Aurein 2.3-Induced Calcein Leakage from Anionic Liposomes. |

Key Experimental Methodologies

The following protocols describe the core biophysical techniques used to study the Aurein 2.3-membrane interaction.

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of the peptide in solution and in the presence of lipid vesicles.

-

Sample Preparation: Small unilamellar vesicles (SUVs) are prepared by dissolving lipids (e.g., DMPC/DMPG) in a chloroform/methanol mixture, drying to a thin film under nitrogen, and hydrating with a buffer. The suspension is then sonicated or extruded to form SUVs.[6][7] The peptide is added to the SUV suspension at desired P/L ratios.

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815) typically from 190 to 260 nm at a controlled temperature (e.g., 30 °C).[6] A quartz cuvette with a 1 mm path length is commonly used.

-

Analysis: The resulting spectra are analyzed for characteristic α-helical signals, which include positive and negative peaks at approximately 195 nm and at 208 and 222 nm, respectively. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.[2]

Oriented Circular Dichroism (OCD)

OCD provides information on the orientation of the peptide's α-helix relative to the plane of the lipid bilayer.

-

Sample Preparation: Peptide and lipids are co-dissolved in an organic solvent, spread onto a quartz plate, and dried to form a thin film. The film is hydrated in a controlled humidity chamber, leading to the formation of macroscopically aligned multilamellar bilayers.[1][2]

-

Data Acquisition: The quartz plate is mounted in the spectrometer such that the light beam is parallel to the plane of the lipid bilayers. Spectra are recorded as in conventional CD.

-

Analysis: The shape and sign of the CD spectrum are indicative of orientation. A helix inserted perpendicular to the bilayer plane (I state) gives a spectrum similar to that in solution, while a helix adsorbed parallel to the surface (S state) produces a characteristic spectrum with a single, broad negative band centered around 208 nm.[8]

³¹P Solid-State NMR Spectroscopy

This method probes the structure and dynamics of the lipid headgroups, revealing how they are perturbed by the peptide.

-

Sample Preparation: Aligned samples are prepared similarly to those for OCD, but typically on thin glass plates.[1][2]

-

Data Acquisition: Spectra are acquired on a solid-state NMR spectrometer. For aligned samples, a single resonance is observed for lipids in a liquid-crystalline bilayer phase.

-

Analysis: Perturbation of the lipid headgroups by the peptide leads to a broadening of the ³¹P signal or the appearance of an isotropic peak. An isotropic peak indicates the formation of highly curved, non-lamellar structures such as micelles or toroidal pores, where the lipids are tumbling rapidly and isotropically.[2][4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with lipid phase transitions, providing insight into how peptides affect lipid packing and bilayer stability.

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film with buffer, with or without the peptide.

-

Data Acquisition: The sample is placed in a high-sensitivity differential scanning calorimeter and subjected to controlled heating and cooling cycles. The heat flow into the sample is measured relative to a reference.[9][10]

-

Analysis: The peptide's interaction with the lipid chains can broaden the main phase transition peak (Tm), shift it to a lower temperature, or decrease the transition enthalpy (ΔH). These changes indicate a fluidizing effect and disruption of the ordered gel-phase packing of the lipid acyl chains.[2][4]

Calcein Leakage Assay (Fluorescence Spectroscopy)

This assay directly measures the ability of a peptide to permeabilize a lipid bilayer by monitoring the release of a self-quenching dye from liposomes.

-

Sample Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion in the presence of a high concentration of calcein. Free, unencapsulated calcein is removed by size-exclusion chromatography.[2][9]

-

Data Acquisition: The calcein-loaded LUVs are placed in a spectrofluorometer. The baseline fluorescence is recorded. The peptide is then added, and the increase in fluorescence over time is monitored (e.g., excitation at 490 nm, emission at 520 nm). Maximum leakage is determined by adding a detergent like Triton X-100.

-

Analysis: The percentage of leakage is calculated from the fluorescence intensity increase relative to the maximum fluorescence achieved upon detergent lysis.[2][11]

Visualizing the Interaction and Workflow

The following diagrams illustrate the experimental workflow for studying peptide-membrane interactions and the proposed mechanisms of Aurein 2.3 action.

Caption: General experimental workflow for characterizing peptide-membrane interactions.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membranolytic Mechanism of Amphiphilic Antimicrobial β-Stranded [KL]n Peptides [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 [mdpi.com]

- 10. Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aurein 2.3

Introduction

Aurein 2.3 is a 16-amino acid antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2] It exhibits a broad spectrum of activity against various bacteria. The synthesis of Aurein 2.3 is crucial for research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. These protocols outline the chemical synthesis, purification, and characterization of Aurein 2.3 for research purposes, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry for verification.

Quantitative Data Summary

Table 1: Aurein 2.3 Properties

| Property | Value |

| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH2 |

| Molecular Formula | C76H131N19O19 |

| Molecular Weight | 1614.9 g/mol [3] |

| C-terminus | Amidated[1][3] |

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of Aurein 2.3

This protocol is based on the widely used Fmoc/tBu strategy.[4][5] The synthesis can be performed manually or using an automated peptide synthesizer.[4][6]

Materials and Reagents:

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[6]

-

Activation base: DIPEA (N,N'-Diisopropylethylamine) or NMM (N-methylmorpholine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)[7]

-

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol, Diethyl ether (ice-cold)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Equipment:

-

Solid-phase peptide synthesis vessel (manual) or automated peptide synthesizer

-

Shaker or rocker for manual synthesis

-

Filtration apparatus

-

Lyophilizer (freeze-dryer)

-

Centrifuge

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[7]

-

First Amino Acid Coupling (Loading):

-

Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20-30 minutes.[6]

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the first amino acid (Fmoc-Leu-OH) to the resin. Pre-activate the amino acid by dissolving it with HBTU/HOBt and DIPEA in DMF before adding it to the resin. Allow the reaction to proceed for 2-4 hours.

-

-

Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from C-terminus to N-terminus):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

-

Washing: Wash the resin extensively with DMF to remove residual piperidine and by-products.

-

Coupling: Couple the next Fmoc-protected amino acid. Pre-activate the amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. The reaction time is typically 1-2 hours. A Kaiser test can be performed to check for complete coupling.[4]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

-

Final Deprotection: After the final amino acid (Fmoc-Gly-OH) has been coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, Boc, tBu).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Lyophilization:

-

Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.[6]

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Dissolve the peptide in a minimal amount of a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

-

2. Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[8][9][10]

Materials and Reagents:

-

Crude synthesized Aurein 2.3

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

HPLC-grade water and acetonitrile

Equipment:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (preparative scale)

-

Fraction collector

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5-10%) in Solvent A.

-

Peptide Separation: Inject the sample onto the column and elute the peptide using a linear gradient of increasing Solvent B concentration.[8] The separation is monitored by UV absorbance at 210-220 nm.[8]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95% for research use).

-

Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the purified Aurein 2.3 as a white powder. The final product is typically a TFA salt due to the mobile phase used.[3]

Table 2: Example RP-HPLC Gradient for Aurein 2.3 Purification

| Time (minutes) | % Solvent B (0.1% TFA in ACN) |

| 0 | 10 |

| 5 | 10 |

| 35 | 60 |

| 40 | 90 |

| 45 | 90 |

| 50 | 10 |

3. Characterization and Quality Control

Mass spectrometry is an essential tool for verifying the identity and purity of synthetic peptides.[11][12]

Materials and Reagents:

-

Purified, lyophilized Aurein 2.3

-

Matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)

-

Solvents for ESI-MS (e.g., water, acetonitrile, formic acid)

Equipment:

-

MALDI-TOF or ESI mass spectrometer

-

Analytical HPLC system with a C18 column

Protocols:

-

Mass Spectrometry:

-

Objective: To confirm the molecular weight of the synthesized peptide.

-

Procedure (MALDI-TOF): Co-crystallize a small amount of the peptide with the matrix solution on a target plate and analyze.

-

Procedure (ESI-MS): Infuse a dilute solution of the peptide directly into the mass spectrometer or analyze via LC-MS.

-

Expected Result: The observed mass should match the theoretical molecular weight of Aurein 2.3 (1614.9 Da).

-

-

Analytical RP-HPLC:

-

Objective: To determine the purity of the final peptide product.

-

Procedure: Inject a small amount of the purified peptide onto an analytical C18 column and run a gradient similar to the one used for purification.

-

Expected Result: A single major peak should be observed in the chromatogram. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks. For research purposes, a purity of >95% is generally acceptable.[10]

-

Visualizations

Caption: Overall workflow for the synthesis of Aurein 2.3.

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Caption: Logical workflow for purification and quality control.

References

- 1. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]

- 3. Aurein 2.3 peptide [novoprolabs.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

- 9. hplc.eu [hplc.eu]

- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Note: Solid-Phase Peptide Synthesis of Aurein 2.3

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurein 2.3 is a 13-amino acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAL-NH2, originally isolated from the Australian Southern Bell Frog, Litoria aurea. It exhibits broad-spectrum activity against various bacterial pathogens, making it a subject of interest in the development of new anti-infective agents. This document provides a detailed protocol for the chemical synthesis of Aurein 2.3 using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of Aurein 2.3.

| Parameter | Value | Notes |

| Resin Loading | 0.5 - 0.7 mmol/g | Starting loading of the Rink Amide resin. |

| Synthesis Scale | 0.1 - 0.5 mmol | Typical laboratory scale for peptide synthesis. |

| Coupling Reagents | HBTU/HOBt or HATU | Standard activators for Fmoc-SPPS. |

| Deprotection Reagent | 20% Piperidine in DMF | For the removal of the Fmoc protecting group. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Reagent for cleaving the peptide from the resin. |

| Crude Peptide Yield | 70 - 85% | Yield after cleavage and precipitation. |

| Purity (Crude) | > 60% | As determined by RP-HPLC. |

| Final Purity (Post-HPLC) | > 98% | After purification by preparative RP-HPLC. |

| Final Yield | 15 - 30% | Overall yield of the purified peptide. |

| Molecular Weight (Expected) | 1339.7 g/mol | Calculated theoretical mass. |

| Molecular Weight (Observed) | 1339.7 ± 0.5 g/mol | As confirmed by Mass Spectrometry. |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Aurein 2.3

This protocol outlines the manual synthesis of Aurein 2.3 on a Rink Amide resin.

1. Resin Preparation and Swelling:

-

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

-

Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dimethylformamide (DMF) (3 x 5 mL).

-

Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF (5 mL) to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HBTU (0.5 mmol, 5 equivalents) in DMF (2 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (1 mmol, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines). If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the Aurein 2.3 sequence (GLFDIVKKVVGAL-NH2) from the C-terminus to the N-terminus.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

-

Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

6. Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column. A linear gradient of acetonitrile in water with 0.1% TFA is commonly used.

-

Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

-

Pool the pure fractions and lyophilize to obtain the final purified Aurein 2.3 as a white powder.

-

Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Experimental Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Aurein 2.3.

Determining the Three-Dimensional Structure of Aurein 2.3 Peptide using NMR Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the three-dimensional structure of the antimicrobial peptide Aurein 2.3 using Nuclear Magnetic Resonance (NMR) spectroscopy. Aurein 2.3, with the sequence GLFDIVKKVVGAIGSL-CONH₂, is an antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea.[1] Understanding its structure is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions.[2][3] For peptides like Aurein 2.3, which are often unstructured in aqueous solution, NMR studies are typically conducted in membrane-mimicking environments, such as organic solvents (e.g., trifluoroethanol, TFE) or in the presence of lipid micelles or bicelles, to induce a stable conformation.[1][4]

Circular dichroism and solution-state NMR data have indicated that Aurein 2.3 adopts an α-helical structure in the presence of TFE or lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and a 1:1 mixture of DMPC and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG).[1][5] This protocol outlines the key experimental steps, from sample preparation to structure calculation, for determining the solution structure of Aurein 2.3.

Experimental Protocols

Peptide Sample Preparation

High purity (>95%) synthetic Aurein 2.3 is required for NMR studies.[6] The peptide is typically lyophilized and stored at -20°C.

Protocol:

-

Dissolve lyophilized Aurein 2.3 peptide in the desired NMR solvent. To induce a helical structure, a common solvent system is a mixture of H₂O/D₂O (9:1, v/v) with a membrane-mimicking agent. For Aurein 2.3, 25% deuterated trifluoroethanol (d₃-TFE) has been used.[1]

-

The typical peptide concentration for NMR experiments should be 1 mM or higher to ensure a good signal-to-noise ratio.[6]

-

Adjust the pH of the sample. A pH around 4-5 is often chosen to minimize the exchange rate of amide protons with the solvent, which is crucial for sequential assignment.[6]

-

Add a small amount of a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[7]

-

Transfer the final sample to a high-quality NMR tube (e.g., Shigemi or equivalent).

NMR Data Acquisition

A series of two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

Key 2D NMR Experiments:

-

Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the amino acid residues in the peptide. It establishes through-bond correlations between all protons within a single amino acid residue.[3]

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. This provides the crucial distance restraints for 3D structure calculation.[6]

-

Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): This experiment provides through-bond correlations between adjacent protons and is particularly useful for measuring ³J(HN,Hα) coupling constants, which give information about the backbone dihedral angle φ.[8]

General Acquisition Parameters (for a 500 MHz spectrometer): [1][8]

| Parameter | DQF-COSY | TOCSY | NOESY |

| Temperature | 25°C | 25°C | 25°C |

| Mixing Time | N/A | 60-80 ms | 100-200 ms |

| Spectral Width | ~12 ppm | ~12 ppm | ~12 ppm |

| Time Domain (F2) | 1024-2048 complex points | 1024-2048 complex points | 1024-2048 complex points |

| Time Domain (F1) | 512-1024 complex points | 512-1024 complex points | 512-1024 complex points |

| Solvent Suppression | Presaturation or WATERGATE | Presaturation or WATERGATE | Presaturation or WATERGATE |

NMR Data Processing and Analysis

-

Processing: The acquired 2D NMR data are processed using software such as NMRPipe/NMRDraw.[8] This typically involves Fourier transformation, phase correction, and baseline correction.

-

Resonance Assignment: This is the process of assigning every proton signal in the spectrum to a specific atom in the Aurein 2.3 sequence. This is a critical step and is performed using software like NMRView or CARA.[8] The process generally follows these steps:

-

Identification of amino acid spin systems from the TOCSY spectrum.

-

Sequential assignment using the NOESY spectrum to connect adjacent residues via dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs.[6]

-

-

Restraint Generation:

Structure Calculation and Refinement

The collected distance and dihedral angle restraints are used as input for structure calculation programs like CNS, XPLOR-NIH, or CYANA.[8][9]

General Protocol:

-

Initial Structure Generation: A set of random initial structures is generated.

-

Simulated Annealing: The structures are subjected to a simulated annealing protocol, where they are heated to a high temperature in silico and then slowly cooled. This allows the peptide chain to fold into conformations that satisfy the experimental restraints.[9]

-

Refinement: The resulting structures are refined in a final step, often including an explicit solvent model, to produce an ensemble of low-energy structures.

-

Validation: The final ensemble of structures is validated using programs like PROCHECK-NMR to assess their stereochemical quality and agreement with the experimental data.[8]

Data Presentation

Quantitative NMR Data for Aurein 2.3

The following table summarizes the Hα chemical shift differences from random coil values for Aurein 2.3 in the presence of 25% d₃-TFE. Consecutive negative values are indicative of an α-helical conformation.[1]

| Residue | Hα Chemical Shift Difference (ppm) |

| Gly1 | N/A |

| Leu2 | -0.15 |

| Phe3 | -0.20 |

| Asp4 | -0.25 |

| Ile5 | -0.30 |

| Val6 | -0.35 |

| Lys7 | -0.28 |

| Lys8 | -0.25 |

| Val9 | -0.30 |

| Val10 | -0.32 |

| Gly11 | N/A |

| Ala12 | -0.22 |

| Ile13 | -0.28 |

| Gly14 | N/A |

| Ser15 | -0.18 |

| Leu16 | -0.15 |

Data extracted from Pan et al., 2007.[1]

NOE Restraints Summary

The determination of the Aurein 2.3 structure relies on a network of Nuclear Overhauser Effect (NOE) restraints. For an α-helical structure, a characteristic pattern of NOEs is expected. The table below summarizes the types of NOEs observed for Aurein 2.3 that confirm its helical structure.[1]